(2E)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
Description
The exact mass of the compound this compound is 327.10414797 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(E)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-16(6-5-15-3-2-8-23-15)19-11-13-9-14(12-18-10-13)20-7-1-4-17(20)22/h2-3,5-6,8-10,12H,1,4,7,11H2,(H,19,21)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFZKIWOBFXBOB-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide is a synthetic derivative that has garnered attention for its biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a pyridine ring, a thiophene moiety, and a pyrrolidine derivative. Its molecular formula is C15H16N4OS, and it possesses notable physicochemical properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 300.38 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 3.5 |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cancer progression and microbial resistance.
Target Pathways
- PI3K/Akt/mTOR Pathway : The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell growth and survival. Inhibition of this pathway can lead to apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid . This suggests its potential utility in treating infections caused by resistant pathogens.
Anticancer Activity
Research involving various cancer cell lines has demonstrated that the compound exhibits selective cytotoxicity. For instance, in vitro studies using A549 human lung adenocarcinoma cells revealed that the compound significantly reduced cell viability compared to standard chemotherapeutic agents like cisplatin .
Case Study:
A study evaluated the cytotoxic effects of the compound on A549 cells at a concentration of 100 µM for 24 hours using an MTT assay. The results indicated a reduction in cell viability by approximately 66%, showcasing its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested against various bacterial strains. It demonstrated potent activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness against these pathogens .
Table: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.30 |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound's solubility in organic solvents suggests good absorption characteristics.
- Distribution : Its log P value indicates favorable distribution across biological membranes.
- Metabolism : Further studies are required to elucidate its metabolic pathways and potential interactions with drug-metabolizing enzymes.
- Excretion : Data on excretion routes remain limited and warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
